1-(1-Ethyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine
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Overview
Description
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine is a heterocyclic compound that features a triazole ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-1H-1,2,4-triazole with cyclopentanone in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity or receptor binding. The compound may also interact with nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
- 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Uniqueness
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and material science applications.
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(2-ethyl-1,2,4-triazol-3-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C9H16N4/c1-2-13-8(11-7-12-13)9(10)5-3-4-6-9/h7H,2-6,10H2,1H3 |
InChI Key |
XOOXLBYEAKZHIP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)C2(CCCC2)N |
Origin of Product |
United States |
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